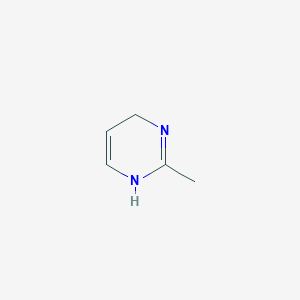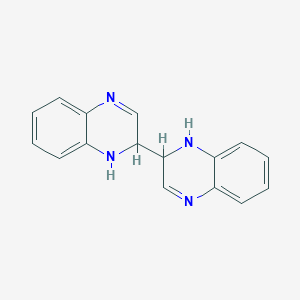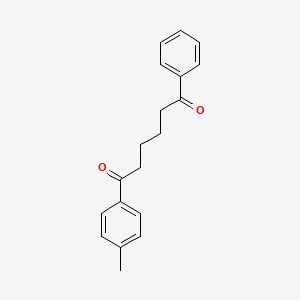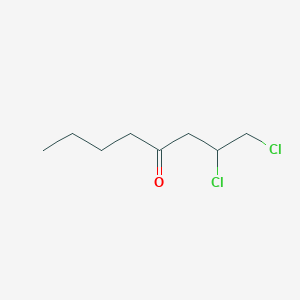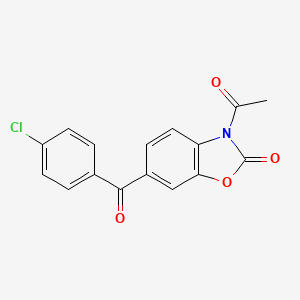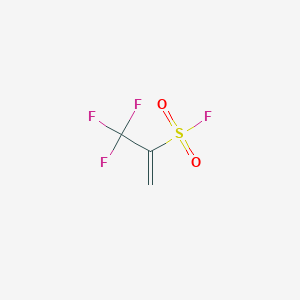
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of trifluoromethyl and sulfonyl fluoride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method involves the reaction of 3,3,3-trifluoropropene with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize advanced techniques such as microreactor technology to achieve precise control over reaction parameters, thereby enhancing the overall production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl fluoride group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropene: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
2-Bromo-3,3,3-trifluoroprop-1-ene: Contains a bromine atom instead of the sulfonyl fluoride group, leading to different reactivity and applications.
3,3,3-Trifluoro-1-propyne: Features a triple bond instead of a double bond, resulting in distinct chemical properties and reactivity.
Uniqueness
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer a combination of high reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
105380-16-3 |
|---|---|
Molekularformel |
C3H2F4O2S |
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
3,3,3-trifluoroprop-1-ene-2-sulfonyl fluoride |
InChI |
InChI=1S/C3H2F4O2S/c1-2(3(4,5)6)10(7,8)9/h1H2 |
InChI-Schlüssel |
BAIISBNUJAOOMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(F)(F)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
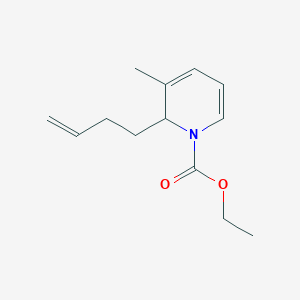

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
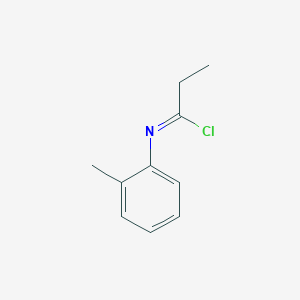
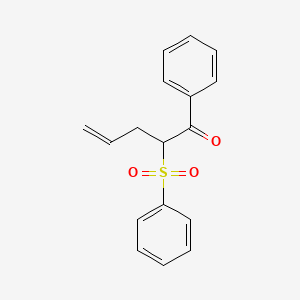

oxophosphanium](/img/structure/B14340068.png)
